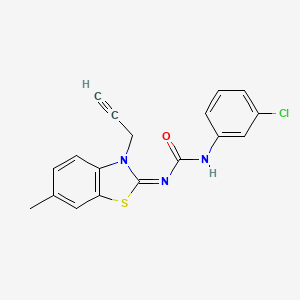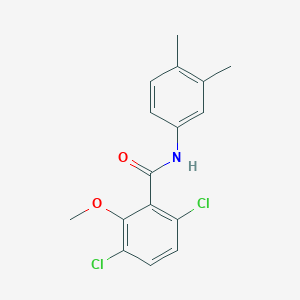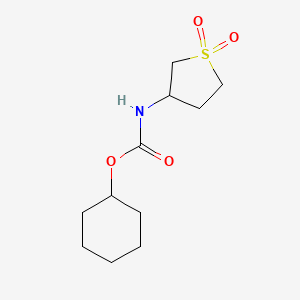
(3E)-1-(3-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(3-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea is 355.0546109 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plant Growth and Embryogenesis
Diphenylurea derivatives, including compounds structurally related to N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea, have been studied for their potential to stimulate somatic embryogenesis in plants. Research conducted on Citrus species indicates that these compounds can induce somatic embryogenesis, a process important for plant breeding and genetic studies. For example, one study demonstrated that certain phenylurea derivatives could induce somatic embryogenesis in three Citrus species at varying concentrations, highlighting their role in plant tissue culture and organogenesis (Carra et al., 2006).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another aspect of scientific research involving similar compounds focuses on their photochemical properties and potential applications in dye-sensitized solar cells (DSSCs). Studies have shown that certain benzothiazolinone acetamide analogs, closely related to the chemical structure , exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them promising candidates for use in photovoltaic cells. Moreover, molecular docking studies involving these compounds have been conducted to explore their binding interactions with biological targets such as Cyclooxygenase 1 (COX1), which could inform drug design and therapeutic applications (Mary et al., 2020).
Enzyme Inhibition and Anticancer Investigations
Compounds with urea and thiourea functionalities have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer effects. Research into unsymmetrical 1,3-disubstituted ureas has revealed that some derivatives exhibit in vitro anticancer activity and can inhibit specific enzymes, suggesting potential therapeutic applications in cancer treatment. For instance, a study on urea derivatives highlighted their ability to inhibit urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, with certain compounds showing promising in vitro anticancer activity against a prostate cancer cell line (Mustafa et al., 2014).
Propiedades
IUPAC Name |
(3E)-1-(3-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-3-9-22-15-8-7-12(2)10-16(15)24-18(22)21-17(23)20-14-6-4-5-13(19)11-14/h1,4-8,10-11H,9H2,2H3,(H,20,23)/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRIMJXBAJJAQ-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC(=CC=C3)Cl)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC(=CC=C3)Cl)/S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(NAPHTHALEN-1-YL)-N'-[(E)-[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)


![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL](/img/structure/B5602189.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-[2,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5602250.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)
